molecular formula C13H8BrClN2OS2 B2741959 5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 896675-78-8

5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2741959
CAS RN: 896675-78-8
M. Wt: 387.69
InChI Key: OFCINGSYIMQCGW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 387.69. Other properties such as melting point, boiling point, and solubility are not available from the search results.

Scientific Research Applications

Drug Discovery and Development

This compound is part of a unique collection of chemicals provided to researchers in the early stages of drug discovery . Its structural features, particularly the presence of bromine and chlorine atoms, make it a valuable candidate for the development of new pharmaceuticals through halogen bonding interactions, which can enhance the selectivity and potency of drug molecules.

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in various biological activities, including anti-inflammatory, antiviral, and antidiabetic activities . This suggests that 5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide and similar compounds could be further explored for their therapeutic potential.

properties

IUPAC Name

5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2OS2/c1-6-7(15)2-3-8-11(6)16-13(20-8)17-12(18)9-4-5-10(14)19-9/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCINGSYIMQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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